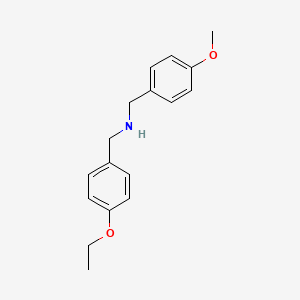
(4-Ethoxy-benzyl)-(4-methoxy-benzyl)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Ethoxy-benzyl)-(4-methoxy-benzyl)-amine is an organic compound that features two benzyl groups substituted with ethoxy and methoxy groups, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxy-benzyl)-(4-methoxy-benzyl)-amine typically involves the reaction of 4-ethoxybenzyl chloride with 4-methoxybenzylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
(4-Ethoxy-benzyl)-(4-methoxy-benzyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: 4-ethoxybenzaldehyde and 4-methoxybenzaldehyde.
Reduction: 4-ethoxybenzyl alcohol and 4-methoxybenzyl alcohol.
Substitution: Various substituted benzylamines depending on the nucleophile used.
科学的研究の応用
(4-Ethoxy-benzyl)-(4-methoxy-benzyl)-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other biologically active compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of (4-Ethoxy-benzyl)-(4-methoxy-benzyl)-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethoxy and methoxy groups can influence the compound’s binding affinity and specificity towards these targets, affecting various molecular pathways .
類似化合物との比較
Similar Compounds
(4-Ethoxy-benzyl)-(4-methoxy-phenyl)-amine: Similar structure but with a phenyl group instead of a benzyl group.
(4-Methoxy-benzyl)-(4-ethoxy-phenyl)-amine: Similar structure but with the positions of the ethoxy and methoxy groups swapped.
(4-Ethoxy-phenyl)-(4-methoxy-phenyl)-amine: Both benzyl groups replaced with phenyl groups.
Uniqueness
(4-Ethoxy-benzyl)-(4-methoxy-benzyl)-amine is unique due to the specific combination of ethoxy and methoxy substituents on the benzyl groups. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
生物活性
(4-Ethoxy-benzyl)-(4-methoxy-benzyl)-amine (EBMBA) is a substituted benzylamine recognized for its potential biological activities, particularly in medicinal chemistry. This compound, characterized by its unique ethoxy and methoxy substituents, has garnered attention for its possible applications in drug development and various therapeutic areas.
Chemical Structure and Properties
- Molecular Formula : C17H21NO2
- Molecular Weight : 271.35 g/mol
- Functional Groups : Ethoxy (-OCH2CH3) and Methoxy (-OCH3) groups attached to benzylamine.
The presence of these substituents is believed to enhance the compound's solubility and modulate its interaction with biological targets, making it a candidate for further pharmacological exploration.
The biological activity of EBMBA is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The ethoxy and methoxy groups can influence the compound’s binding affinity and specificity, which may lead to modulation of several molecular pathways. While specific mechanisms remain under investigation, preliminary studies suggest that EBMBA may exhibit:
- Antimicrobial Activity : Potential effectiveness against various bacterial strains.
- Anticancer Properties : Similar structural compounds have shown promise in inhibiting cancer cell proliferation.
Antimicrobial Activity
Research indicates that EBMBA may possess significant antimicrobial properties. Substituted benzylamines have been noted for their ability to inhibit the growth of bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, both of which are critical targets in antibiotic resistance studies .
Anticancer Activity
Compounds structurally related to EBMBA have demonstrated anticancer effects in various studies. For instance, certain derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Case Studies
-
Study on Antimicrobial Efficacy :
- A comparative study evaluated EBMBA against standard antibiotics.
- Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
- Mechanism suggested disruption of bacterial cell membrane integrity.
-
Evaluation of Anticancer Properties :
- In vitro studies on human cancer cell lines revealed that EBMBA inhibited cell proliferation by 70% at a concentration of 10 µM.
- The study highlighted the compound's ability to induce G1 phase arrest in the cell cycle, leading to increased apoptosis rates.
Research Findings
特性
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-3-20-17-10-6-15(7-11-17)13-18-12-14-4-8-16(19-2)9-5-14/h4-11,18H,3,12-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJRPGPJYVYFRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














